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molecular formula C7H8O3 B129927 Methyl 3-methyl-2-furoate CAS No. 6141-57-7

Methyl 3-methyl-2-furoate

Cat. No. B129927
M. Wt: 140.14 g/mol
InChI Key: CGWWXLFGWHWBMY-UHFFFAOYSA-N
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Patent
US06642237B1

Procedure details

To a solution of commercially available methyl 3-methylfuroate (20.0 g, 140 mmol) in 100 mL of MeOH, NaOH (11.43 g, 280 mmol) in 20 mL of water was added. The yellowish solution was stirred at room temperature for 3 hours. TLC (1:9 EtOAc/hexane) showed no starting material. MeOH was removed and the pH of the aqueous solution was adjusted to 4 with 1N HCl. The slurry was extracted with ethyl acetate (5×100 mL). The combined ethyl acetate layers were washed brine, and dried over sodium sulfate. 3-methyl furoic acid was obtained as a white solid (13.2 g, 73%) after evaporation of the solvent. To a mixture of 3-methyl furoic acid (8.60 g, 68 mmol), N,O-dimethylhydroxylamine hydrochloride (8.0 g, 82 mmol), EDC (15.7 g, 82 mmol), and HOBT (11.07 g, 82 mmol) in dichloromethane (200 mL), triethylamine (14.4 mL, 100 mmol) was added. The solution was stirred at room temperature for 4 hours, and washed with 1N NaOH (50 mL), 1N HCl (50 mL), brine, and dried over sodium sulfate. The title compound was obtained as a colorless liquid upon removal of the solvent. 1H NMR (CDCl3, 400 MHz): 7.40 (s, 1H), 6.38 (s, 1H), 3.81 (s, 3H), 3.36 (s, 3H), 2.38 (s, 3H).
Name
methyl 3-methylfuroate
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
11.43 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([O:9]C)=[O:8].[OH-].[Na+].CCOC(C)=O.CCCCCC>CO.O>[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([OH:9])=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
methyl 3-methylfuroate
Quantity
20 g
Type
reactant
Smiles
CC1=C(OC=C1)C(=O)OC
Name
Quantity
11.43 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellowish solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH was removed
EXTRACTION
Type
EXTRACTION
Details
The slurry was extracted with ethyl acetate (5×100 mL)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(OC=C1)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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